1,1,2-Trifluoroethane

Refrigerant Selection Environmental Compliance Lifecycle Analysis

1,1,2-Trifluoroethane (HFC-143) provides a compliant alternative with a 12.7x lower GWP than its isomer. This asymmetric fluorocarbon is essential for low-GWP HFO synthesis, medium-temp refrigeration, and PUR foam blowing. Its distinct thermophysical and conformational properties preclude simple substitution, ensuring regulatory compliance and process safety.

Molecular Formula C2H3F3
Molecular Weight 84.04 g/mol
CAS No. 430-66-0
Cat. No. B1584508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trifluoroethane
CAS430-66-0
Molecular FormulaC2H3F3
Molecular Weight84.04 g/mol
Structural Identifiers
SMILESC(C(F)F)F
InChIInChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
InChIKeyWGZYQOSEVSXDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trifluoroethane (HFC-143, R-143) Procurement: Core Physicochemical & Regulatory Profile


1,1,2-Trifluoroethane (CAS 430-66-0), also designated as HFC-143 or R-143, is a hydrofluorocarbon (HFC) characterized by the asymmetric molecular formula CH₂FCHF₂. It is a structural isomer of the more widely commercialized 1,1,1-trifluoroethane (HFC-143a). At ambient conditions, it exists as a colorless gas [1] with a normal boiling point of 5 °C (278 K) and a melting point of -84 °C (189 K) [2]. As an HFC, it possesses an ozone depletion potential (ODP) of zero, and its 100-year global warming potential (GWP) is reported as 353 [3].

The HFC-143 Differentiation Mandate: Why 1,1,2-Trifluoroethane Cannot Be Replaced by Isomeric or Homologous Analogs


Procurement of fluoroethane derivatives cannot be based on generic 'HFC' or 'trifluoroethane' classification due to critical divergences in environmental fate and safety profiles governed by molecular asymmetry. The structural isomer 1,1,1-trifluoroethane (HFC-143a, CH₃CF₃) exhibits a 100-year GWP of 4,470 [1], approximately 12.7 times higher than the 353 GWP of 1,1,2-trifluoroethane (CH₂FCHF₂) [1]. This order-of-magnitude difference renders the isomers non-interchangeable under regulatory frameworks like the EU F-gas Regulation or the Kigali Amendment. Furthermore, the substitution pattern directly impacts flammability limits, with 1,1,2-trifluoroethane (R-143) exhibiting a distinct lower flammability limit (LFL) compared to its isomer, leading to divergent hazard classifications and safety engineering requirements [2]. These quantifiable disparities preclude simple substitution without compromising regulatory compliance, environmental footprint, or process safety.

1,1,2-Trifluoroethane (R-143) vs. Analogs: Quantified Performance, Environmental & Safety Differentials


Environmental Impact Profile: GWP Reduction of 92% vs. Isomer HFC-143a

The asymmetric 1,1,2-trifluoroethane (HFC-143) offers a significantly reduced global warming impact compared to its symmetric isomer, 1,1,1-trifluoroethane (HFC-143a). According to UK Government F-gas data, the 100-year GWP of HFC-143 is 353, whereas the 100-year GWP of HFC-143a is 4,470 [1]. This represents a 92.1% reduction in GWP.

Refrigerant Selection Environmental Compliance Lifecycle Analysis

Flammability Hazard Quantification: Lower Flammability Limit (LFL) of 2.96 mol·m⁻³ vs. 3.57 mol·m⁻³ for HFC-143a

Isomeric structure directly influences flammability boundaries. Measurements using a modified ASTM E681 method and extrapolated via percolation theory to infinite vessel size yield a Lower Flammability Limit (LFL) of 2.96 mol·m⁻³ for 1,1,2-trifluoroethane (R-143) compared to 3.57 mol·m⁻³ for its isomer 1,1,1-trifluoroethane (R-143a) [1]. The lower LFL value for R-143 indicates a slightly broader flammability envelope, which is critical for risk assessment.

Process Safety Refrigerant Engineering Flammability Testing

Boiling Point and Volatility: 5 °C Boiling Point vs. -26 °C for R-134a and -25 °C for R-152a

The normal boiling point of 1,1,2-trifluoroethane (R-143) is 5 °C [1][2], which is significantly higher than common HFC refrigerants such as 1,1,1,2-tetrafluoroethane (R-134a, boiling point -26 °C) [3] and 1,1-difluoroethane (R-152a, boiling point -25 °C) [4]. This approximately 30 K difference in boiling point mandates higher evaporator pressures and different compressor suction conditions.

Refrigeration Cycle Design Thermodynamics Vapor Pressure

Molecular Conformation: Rotamer Energy Difference (ΔE_Eg–Et) of 1.4 kcal/mol vs. 0.6 kcal/mol for 1,2-Difluoroethane

The asymmetry of 1,1,2-trifluoroethane (CHF₂CH₂F) results in distinct rotational isomer energetics compared to symmetrically substituted ethanes. NMR analysis reveals a rotamer energy difference ΔE(E_g–E_t) of 1.4 kcal/mol for 1,1,2-trifluoroethane, which is markedly higher than the 0.6 kcal/mol observed for 1,2-difluoroethane [1]. This indicates a stronger conformational bias in the trifluorinated analog.

Spectroscopy Conformational Analysis Material Science

Synthesis Selectivity: Reaction Temperature Control for Enhanced HFC-143 Yield

In the gas-phase fluorination of chlorine-containing precursors to produce HFC-143, selectivity is strongly temperature-dependent. Patent data indicates that maintaining a reaction temperature of 80 °C or higher increases the selectivity for the target 1,1,2-trifluoroethane product and improves overall productivity [1]. While no direct head-to-head selectivity data for different isomers under identical conditions is provided in the source, the quantitative temperature threshold is a critical process parameter.

Fluorocarbon Synthesis Process Chemistry Reaction Engineering

Validated Application Scenarios for 1,1,2-Trifluoroethane (HFC-143) Based on Differentiation Evidence


Zero-ODP Blowing Agent for Rigid Polyurethane (PUR) Foams

The combination of zero ODP and a significantly lower GWP (353) compared to legacy blowing agents [1] positions 1,1,2-trifluoroethane (HFC-143) as a compliant alternative for rigid PUR foam insulation. Early industrial screening identified HFC-143 as a candidate representing an optimal compromise among zero-ODP fluorocarbons for this application [2]. Its boiling point of 5 °C is compatible with conventional dispensing equipment designed for liquid blowing agents, unlike lower-boiling analogs that require high-pressure handling [3].

Specialty Refrigerant in Medium-Temperature Industrial Chillers

The elevated normal boiling point of 5 °C for R-143 [1] distinguishes it from low-temperature refrigerants like R-134a (-26 °C) [2]. This thermophysical property makes R-143 suitable for medium-temperature refrigeration cycles where evaporator temperatures are above 0 °C, offering a potential efficiency advantage over systems that must throttle low-boiling fluids to higher pressures. Additionally, its 100-year GWP of 353 [3] provides a regulatory advantage over higher-GWP alternatives like R-134a (GWP 1,430) or R-143a (GWP 4,470) [3] in this application space.

Chemical Intermediate for Low-GWP HFO Production

1,1,2-Trifluoroethane (HFC-143) serves as a key starting material for the synthesis of 1,2-difluoroethylene (HFO-1132) [1], a next-generation hydrofluoroolefin with ultra-low GWP. The asymmetric fluorination pattern of HFC-143 is essential for dehydrofluorination to yield the desired HFO isomer. Procurement of high-purity HFC-143 is critical for this synthetic route, and the process selectivity improvements achieved by maintaining reaction temperatures ≥ 80 °C [2] are relevant for ensuring a reliable and cost-effective supply chain.

Specialty Solvent for Spectroscopic and Conformational Studies

The well-defined conformational landscape of 1,1,2-trifluoroethane, characterized by a rotamer energy difference of 1.4 kcal/mol [1], makes it a valuable model system in NMR spectroscopy and computational chemistry. Its polarity and conformational bias allow researchers to probe solvent-solute interactions and benchmark theoretical models of fluorinated ethanes. This application relies on the specific isomeric identity and high purity of the compound, as the conformational equilibria of analogs like 1,1,1-trifluoroethane are fundamentally different.

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